molecular formula C24H30N2O4S B4571623 3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4571623
M. Wt: 442.6 g/mol
InChI Key: FAAHUNQTHDRRLO-UHFFFAOYSA-N
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Description

3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C24H30N2O4S and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.19262862 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Studies and Saturated Heterocycles

Research focused on the preparation and stereochemical analysis of saturated heterocycles, such as dihydro-1,3-oxazines and 1,3-oxazine-2-thiones, fused with norbornane and norbornene structures, highlights the significance of stereochemistry in developing compounds with potential pharmaceutical applications (Stájer et al., 1983). These studies provide a foundation for understanding how structural variations can affect the biological activity of compounds.

Alicyclic Polymers for Resist Applications

Research on alicyclic polymers designed for use as 193 nm photoresist materials showcases the application of cycloaliphatic compounds in the development of materials with specific optical properties (Okoroanyanwu et al., 1998). This research demonstrates the importance of specific structural motifs in creating materials for advanced technological applications.

Catalysis and Polymerization

The study of cycloaliphatic polyolefins obtained via Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives introduces an approach to synthesizing polymers with functional groups, indicating potential applications in creating novel polymeric materials with tailored properties (Mathew et al., 1996).

Asymmetric Synthesis

The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions demonstrates the capability to create chiral compounds, which are crucial in the development of enantioselective drug molecules (Waldmann & Braun, 1991).

Properties

IUPAC Name

3-[[3-(cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-12-6-9-16-17(10-12)31-23(20(16)22(28)25-15-4-2-3-5-15)26-21(27)18-13-7-8-14(11-13)19(18)24(29)30/h7-8,12-15,18-19H,2-6,9-11H2,1H3,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHUNQTHDRRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)NC(=O)C4C5CC(C4C(=O)O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.